Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-disulfanediyldiacetate
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Overview
Description
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate is a chemical compound known for its ability to form reversible linkages between biomacromolecules and active small molecules. It is commonly used in the conjugation of proteins, liposomes, or nanoparticles. The compound has a molecular formula of C12H12N2O8S2 and a molecular weight of 376.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate typically involves the activation of polyethylene glycol using N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The activated polyethylene glycol is then reacted with a disulfide-containing compound in large reactors.
Industrial Production Methods
Industrial production methods for this compound involve bulk activation of large quantities of polyethylene glycol, followed by disulfide bond formation under controlled conditions. The process is carried out in large reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The N-hydroxysuccinimide groups can react with amines to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions include thiols from reduction and sulfoxides or sulfones from oxidation. The substitution reactions yield stable amide bonds.
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and other biomolecules.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes.
Industry: Utilized in the production of various bioconjugates and functionalized materials.
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate involves the formation of reversible linkages between biomacromolecules and active small molecules. The N-hydroxysuccinimide groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules.
Comparison with Similar Compounds
Similar Compounds
NHS-PEG1-SS-PEG1-NHS: Similar structure but with a polyethylene glycol chain.
NHS-PEG2-SS-PEG2-NHS: Features a longer polyethylene glycol chain.
NHS-PEG3-SS-PEG3-NHS: Has an even longer polyethylene glycol chain.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate is unique due to its specific disulfide linkage, which allows for reversible conjugation and controlled release of linked molecules. This property makes it particularly useful in applications requiring temporary and reversible modifications.
Properties
Molecular Formula |
C12H12N2O8S2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]disulfanyl]acetate |
InChI |
InChI=1S/C12H12N2O8S2/c15-7-1-2-8(16)13(7)21-11(19)5-23-24-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 |
InChI Key |
HOSUMWGZIQSBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CSSCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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